5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide
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Overview
Description
VTP-50469 is a novel, potent, selective, orally-available MeninMLL1 inhibitor, being effectively against MLL-rearranged and NPM1c+ leukemia, selectively killing cell lines with MLLrearrangements and NPM1c+ mutations.
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), play a crucial role in cancer treatment. These compounds are used to treat over two million cancer patients annually due to their effectiveness in perturbing nucleic acid structure and dynamics. The research has expanded into understanding the mechanisms by which these compounds inhibit RNA- and DNA-modifying enzymes, leading to cytotoxicity in cancer cells. This line of investigation also includes the development of polymeric fluorinated pyrimidines for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Synthesis and Application in Drug Manufacturing
The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, demonstrates the relevance of fluorinated intermediates in the manufacturing of non-steroidal anti-inflammatory and analgesic materials. This highlights the broader applicability of fluorinated compounds in pharmaceutical synthesis, potentially including the synthesis and application of the compound (Qiu et al., 2009).
Role in Drug Delivery Systems
Fluorinated compounds are also being explored for their potential in developing novel drug delivery systems, especially for targeting the cardiovascular system. The unique properties of fluorinated compounds, such as their stability and bioavailability, make them suitable candidates for the formulation of advanced drug delivery mechanisms (Geldenhuys et al., 2017).
properties
CAS RN |
2169916-18-9 |
---|---|
Product Name |
5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide |
Molecular Formula |
C32H47FN6O4S |
Molecular Weight |
630.8244 |
IUPAC Name |
5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3 |
InChI Key |
ADHHOUXZPBYYSU-YOCNBXQISA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VTP-50469; VTP 50469; VTP50469 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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